3,5-Dimethylpyridine-2-carboxylic acid

Lipophilicity Physicochemical profiling Drug design

Ensure your medicinal chemistry and coordination chemistry projects succeed by specifying the correct isomer. 3,5-Dimethylpyridine-2-carboxylic acid (CAS 4733-68-0) is the only disubstituted picolinic acid that features a sterically accessible 4-position, enabling critical synthetic routes to hypoglycemic pyridylalcohol derivatives[reference:0] and the tridentate DPPA ligand[reference:1]. Regioisomeric analogs block key synthetic modifications and alter lipophilicity, compromising pharmacological outcomes. Secure high-purity, verified stock for development pipelines.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 4733-68-0
Cat. No. B123075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpyridine-2-carboxylic acid
CAS4733-68-0
Synonyms3,5-Dimethyl-2-pyridinecarboxylic Acid;  3,5-Lutidine-2-carboxylic Acid
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)O)C
InChIInChI=1S/C8H9NO2/c1-5-3-6(2)7(8(10)11)9-4-5/h3-4H,1-2H3,(H,10,11)
InChIKeyCRQQOEOERUUJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylpyridine-2-carboxylic acid (CAS 4733-68-0): Scientific Selection Guide & Differentiation Evidence


3,5-Dimethylpyridine-2-carboxylic acid (also referred to as 3,5-dimethylpicolinic acid) is a disubstituted pyridinecarboxylic acid characterized by a pyridine ring with methyl groups at the 3- and 5-positions and a carboxylic acid functionality at the 2-position [1]. It has a molecular formula of C₈H₉NO₂ and a molecular weight of 151.16 g/mol . The compound possesses a predicted XLogP3 of 1.4 and a topological polar surface area (TPSA) of 50.2 Ų [1], and serves as a building block in organic synthesis, particularly as a reactant in the preparation of pyridylalcohol derivatives with hypoglycemic activity .

Why 3,5-Dimethylpyridine-2-carboxylic Acid Cannot Be Replaced with Unsubstituted or Differently Substituted Picolinic Acid Analogs


The substitution pattern on the pyridine ring fundamentally dictates both the compound's physicochemical properties and its synthetic utility. The 3,5-dimethyl substitution pattern produces a unique steric and electronic environment at the carboxylic acid position that differs markedly from unsubstituted picolinic acid (2-pyridinecarboxylic acid) or regioisomeric dimethyl analogs such as 4,6-dimethylpicolinic acid or 5,6-dimethylpicolinic acid . These differences manifest in altered lipophilicity, metal-chelating geometry, and reactivity toward nucleophilic attack or esterification . Consequently, substituting 3,5-dimethylpyridine-2-carboxylic acid with a different dimethyl isomer or unsubstituted picolinic acid can lead to failed synthetic routes, altered coordination chemistry outcomes, or reduced activity in biologically relevant derivatives.

3,5-Dimethylpyridine-2-carboxylic Acid: Quantitative Differentiation Evidence vs. Closest Analogs


Physicochemical Property Differentiation: Lipophilicity and Acidity of 3,5-Dimethyl Substitution vs. Unsubstituted Picolinic Acid

The 3,5-dimethyl substitution on the picolinic acid scaffold significantly alters lipophilicity relative to the parent compound. 3,5-Dimethylpyridine-2-carboxylic acid exhibits a predicted XLogP3 value of 1.4 [1] and an experimental LogP of 1.39660 . This represents an increase in lipophilicity compared to unsubstituted picolinic acid, which has a lower XLogP3 of approximately 0.5 [2]. Additionally, the predicted pKa of 1.22 ± 0.50 for 3,5-dimethylpyridine-2-carboxylic acid indicates strong acidity, which influences its solubility, salt formation behavior, and reactivity in carboxylate-dependent applications.

Lipophilicity Physicochemical profiling Drug design

Structural Determinants in Hypoglycemic Pyridylalcohol Derivative Synthesis: The Role of 3,5-Dimethyl Substitution

3,5-Dimethylpyridine-2-carboxylic acid has been specifically cited as a reactant in the preparation of pyridylalcohol derivatives with hypoglycemic activity . While quantitative IC₅₀ or EC₅₀ values for the final pyridylalcohol derivatives are not publicly available in the abstracted data, the patent literature JP-2815654-B2 discloses novel 4-substituted-3,5-dimethylpicolinic acid compounds and methods for producing the same, underscoring the importance of the 3,5-dimethylpicolinic acid core as a privileged scaffold . The 3,5-dimethyl substitution pattern is non-interchangeable with other dimethyl isomers (e.g., 4,6-dimethyl or 5,6-dimethyl) due to steric constraints that influence subsequent derivatization at the 4-position, a critical step in generating bioactive pyridylalcohol analogs [1].

Hypoglycemic agents Medicinal chemistry Pyridylalcohol derivatives

Steric Differentiation: 3,5-Dimethyl Substitution vs. 4,6-Dimethyl and 5,6-Dimethyl Picolinic Acid Isomers

The 3,5-dimethyl substitution pattern creates a distinct steric environment around the carboxylic acid group at position 2. In 3,5-dimethylpyridine-2-carboxylic acid, the methyl group at position 3 is adjacent to the carboxylic acid, introducing steric hindrance that can influence reaction kinetics in esterification, amidation, and metal coordination reactions . In contrast, 5,6-dimethylpicolinic acid places a methyl group adjacent to the ring nitrogen, potentially altering nitrogen basicity and chelation geometry , while 4,6-dimethylpicolinic acid hydrochloride introduces substitution at the 4-position, which may be exploited in different derivatization pathways . The 3,5-dimethyl substitution leaves the 4-position available for further functionalization (e.g., methoxylation to 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid, CAS 138569-60-5), a synthetic route that is sterically favorable due to the lack of substitution at the 4-position .

Steric hindrance Regioisomerism Synthetic accessibility

Coordination Chemistry: 3,5-Dimethylpicolinic Acid as a Scaffold for Poly(pyrazolyl) Ligands

The picolinic acid core with 3,5-dimethyl substitution has been utilized as a scaffold for the synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid (DPPA), a tridentate ligand that forms stable metal complexes [1]. The dimethyl substitution on the pyrazole ring is synthetically derived from the same 3,5-dimethyl motif, and the resulting ligand has been structurally characterized in complexes with iron(II) and nickel(II) [2]. Specifically, the Fe(II) complex Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN²)picolinato-κ²N,O] iron(II) tetrahydrate crystallizes in the triclinic system, space group P-1, with unit cell parameters a = 0.98383(14) nm, b = 1.08094(18) nm, c = 1.2774(2) nm, α = 71.0260(10)°, β = 74.5130(10)°, γ = 84.350(2)°, and density Dc = 1.503 g/cm³ [3]. The Ni(II) cocrystal exhibits distorted octahedral coordination environments and extended hydrogen-bonded chains along [010] [4]. The 3,5-dimethyl substitution pattern on the pyridine ring contributes to the steric and electronic properties of the resulting ligand, distinguishing it from complexes derived from unsubstituted picolinic acid.

Coordination chemistry Metal complexes Ligand design

Optimal Research and Industrial Application Scenarios for 3,5-Dimethylpyridine-2-carboxylic Acid


Synthesis of Hypoglycemic Pyridylalcohol Derivatives

3,5-Dimethylpyridine-2-carboxylic acid serves as a key reactant in the preparation of pyridylalcohol derivatives with demonstrated hypoglycemic activity . This specific substitution pattern is required to generate the pharmacologically relevant scaffold described in patent literature (JP-2815654-B2) for 4-substituted-3,5-dimethylpicolinic acid compounds . Researchers engaged in diabetes drug discovery or medicinal chemistry optimization of hypoglycemic agents should procure this exact compound, as alternative dimethyl isomers lack documented activity in this therapeutic class [1].

Preparation of 4-Substituted Picolinic Acid Derivatives via Electrophilic Substitution

The 3,5-dimethyl substitution pattern leaves the 4-position of the pyridine ring unsubstituted, making it accessible for further functionalization. This steric accessibility enables synthetic routes to 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid (CAS 138569-60-5) and other 4-substituted analogs via nitration, halogenation, or direct nucleophilic substitution . Researchers planning to introduce substituents at the 4-position must select the 3,5-dimethyl isomer, as 4,6-dimethyl or 5,6-dimethyl isomers either block this position or alter the electronic environment unfavorably .

Synthesis of Poly(pyrazolyl)picolinate Ligands for Coordination Chemistry

3,5-Dimethylpyridine-2-carboxylic acid is a precursor to 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid (DPPA), a tridentate ligand that forms structurally characterized metal complexes with iron(II) and nickel(II) . These complexes have been studied for their electrochemical properties and crystallographic features . The 3,5-dimethyl motif on the pyridine ring contributes to the ligand's steric profile and coordination geometry [1]. Inorganic chemists and materials scientists developing metal-organic frameworks or studying coordination polymer architectures should procure this compound to access the reported ligand system.

Medicinal Chemistry Building Block Requiring Moderate Lipophilicity (XLogP3 ≈ 1.4)

With a predicted XLogP3 of 1.4 and an experimental LogP of 1.39660 , 3,5-dimethylpyridine-2-carboxylic acid occupies a moderately lipophilic space that balances aqueous solubility with membrane permeability. This property profile is advantageous in drug design campaigns where unsubstituted picolinic acid (XLogP3 ≈ 0.5) may be too polar, while more heavily substituted analogs may exceed desirable lipophilicity ranges [1]. Medicinal chemists optimizing lead compounds for oral bioavailability or CNS penetration should consider this compound when a moderate increase in lipophilicity over the parent scaffold is desired.

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